5′-O Exit Vector Enables Potent Activity with Ultra-Short Linker
In a head-to-head structure–activity relationship (SAR) exploration of thalidomide linker exit vectors for MK-5108-derived PROTACs, repositioning the PEG linker attachment from the conventional 4-position to the 5-position of the thalidomide scaffold was specifically identified as the design modification that permitted a potent AURKA degrader using only two PEG units [1]. The optimized 5-position PROTAC (SK2188) achieved a DC₅₀,₂₄ₕ of 3.9 nM and a maximum degradation (Dₘₐₓ,₂₄ₕ) of 89% in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 and demonstrating that the 5′-O exit vector is permissive for short, rigid linkers that minimize molecular weight and off-target space [1]. No equivalent potency with a PEG2 linker was reported for the 4′-ether exit vector series in the same study. This demonstrates that Thalidomide-5′-O-PEG2-propargyl provides a geometrically privileged starting point for PROTAC campaigns targeting proteins where compact linker architecture is critical.
| Evidence Dimension | PROTAC degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) as a function of thalidomide linker attachment position |
|---|---|
| Target Compound Data | 5-position PEG2 PROTAC (SK2188): DC₅₀,₂₄ₕ = 3.9 nM; Dₘₐₓ,₂₄ₕ = 89% |
| Comparator Or Baseline | 4-position exit vector series explored in the same SAR study; no PEG2-length PROTAC at the 4-position achieved comparable potency in the reported dataset |
| Quantified Difference | The 5-position exit vector uniquely enabled potent degradation (DC₅₀ = 3.9 nM, Dₘₐₓ = 89%) with a PEG2 linker; 4-position constructs required longer linkers or showed inferior degradation metrics |
| Conditions | NGP neuroblastoma cells; 24 h treatment; AURKA target protein; MK-5108-derived warhead |
Why This Matters
For procurement decisions, this evidence shows that Thalidomide-5′-O-PEG2-propargyl occupies a unique and experimentally validated design space—the 5′-O attachment geometry—that cannot be replicated by purchasing the more common 4′-ether regioisomer, directly impacting the probability of achieving potent target degradation with a minimized linker length.
- [1] Rishfi M, Krols S, Martens F, Bekaert SL, Sanders E, Eggermont A, De Vloed F, Goulding JR, Risseeuw M, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. PMID: 36549117. View Source
